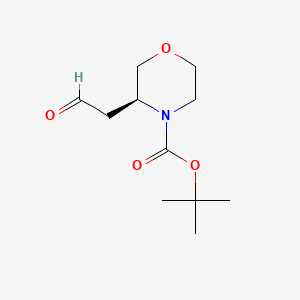

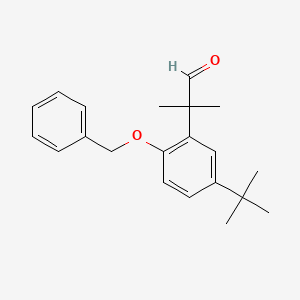

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

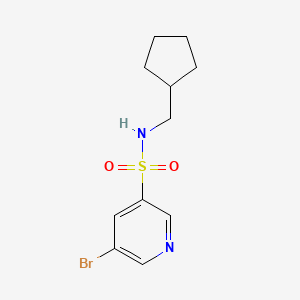

“1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride” is a chemical compound with the CAS Number: 1217471-97-0. It has a molecular weight of 314.77 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18N2O4.ClH/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H/t12-;/m0./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis

The compound is a solid and is stored at temperatures between 2-8°C in an inert atmosphere . It has a molecular weight of 314.77 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Methods : Piperazine derivatives, including 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride, are synthesized through various chemical reactions. For example, 1-methyl-4-(alkoxyphenyl thiocarbamyl) piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution (Tung, 1957).

Biological and Pharmacological Activities

- Antibacterial Activities : Piperazine derivatives have shown potential as antibacterial agents. Novel 1,4-disubstituted piperazines have been evaluated for their antibacterial activities against drug-resistant strains of Staphylococcus aureus (Shroff et al., 2022).

- Anti-HIV Activities : Certain 1,4-disubstituted piperidine/piperazine derivatives have been studied for their in vitro activities against HIV-1 infection, demonstrating potent anti-HIV-1 activities (Dong et al., 2012).

Optical and Chemical Properties

- Luminescent Properties : Piperazine substituted naphthalimide model compounds exhibit fluorescence quantum yields, indicating potential use in pH probes and photo-induced electron transfer applications (Gan et al., 2003).

Chemotherapeutic Activity

- Potential Against Schistosomiasis : Piperazines have been prepared for screening their chemotherapeutic activity toward Schistosomiasis Japonica in experimentally infected animals (Wen, 1958).

Other Applications

- Binding Dynamics Studies : The binding characteristics of piperazine derivatives to bovine serum albumin (BSA) have been studied, which is important for understanding the pharmacokinetic mechanism of drugs (Karthikeyan et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that piperazine derivatives often interact with gaba receptors .

Pharmacokinetics

The compound is also predicted to be soluble .

Action Environment

The compound is recommended to be stored under an inert atmosphere (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and atmospheric conditions.

Propriétés

IUPAC Name |

1-O-benzyl 3-O-methyl piperazine-1,3-dicarboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTDRWBNFLCGPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662614 |

Source

|

| Record name | 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219153-60-2 |

Source

|

| Record name | 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B567465.png)

![(3aR,8aR)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-2,2-diethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B567467.png)

![2,6-Dibromo-4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567473.png)

![6-Chloro-3-methylimidazo[1,2-A]pyridine](/img/structure/B567475.png)